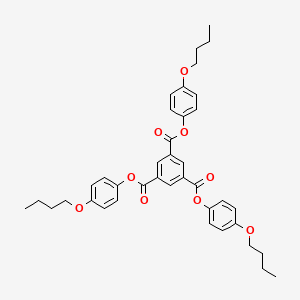

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate

Description

Historical Context of Aromatic Tricarboxylate Derivatives

Aromatic tricarboxylates have been integral to organic and coordination chemistry since the mid-20th century. Early work focused on benzenetricarboxylic acids like trimesic acid (benzene-1,3,5-tricarboxylic acid), which emerged as a versatile building block for hydrogen-bonded networks and metal-organic frameworks (MOFs). The 1984 synthesis of aryllead(IV) tricarboxylates marked a milestone in electrophilic C-arylation, enabling efficient routes to α-aryl carboxylic acids and barbituric acid derivatives. These studies laid the groundwork for functionalizing tricarboxylate cores with diverse aryl groups, including alkoxy-substituted phenyl rings.

The evolution of tricarboxylate chemistry accelerated with the development of vapor-phase oxidation methods for synthesizing aromatic tri- and tetracarboxylic acids. For example, vanadium oxide-based catalysts modified with tin or titanium oxides facilitated the high-purity production of precursors like trimellitic acid, critical for polymer synthesis. Such advancements underscored the importance of scalable synthetic routes to aromatic polycarboxylates, which later informed the design of tris(4-butoxyphenyl) derivatives.

Structural Significance of Triphenylbenzene Core Architectures

The benzene-1,3,5-tricarboxylate core adopts a trigonal planar geometry, with carboxylate groups positioned at 120° intervals. This symmetry enables the formation of highly ordered supramolecular architectures. In coordination polymers, such as those reported in cadmium-based frameworks, the core acts as a rigid node, directing the assembly of porous networks with tunable pore sizes. The introduction of 4-butoxyphenyl substituents introduces three key structural modifications:

- Steric Bulk : The butoxy chains extend outward, creating a "molecular propeller" configuration that influences packing efficiency.

- Electronic Effects : Electron-donating alkoxy groups modulate the electron density of the carboxylate moieties, altering their coordination behavior.

- Solubility Enhancement : The hydrophobic butoxy groups improve solubility in organic solvents, facilitating solution-phase processing.

A comparative analysis of tricarboxylate derivatives reveals how substituents dictate structural outcomes (Table 1).

Table 1: Structural Properties of Selected Benzene-1,3,5-tricarboxylate Derivatives

Rationale for Studying Butoxyphenyl-Substituted Tricarboxylates

The 4-butoxyphenyl groups in this compound address two persistent challenges in tricarboxylate chemistry: limited solubility in nonpolar media and uncontrolled aggregation. By incorporating alkoxy chains, researchers achieve precise control over intermolecular interactions, enabling the development of materials with tailored porosity and stability. For instance, the 2018 study on cadmium coordination polymers demonstrated that ligand flexibility and hydrogen-bonding capacity directly influence gas adsorption properties. In tris(4-butoxyphenyl) derivatives, the balance between rigidity (from the core) and flexibility (from butoxy chains) could optimize performance in applications such as molecular sensing or catalytic substrates.

Furthermore, the butoxy substituents may impart thermal resilience, as seen in related systems where alkoxy groups stabilize frameworks against decomposition during guest exchange or evacuation. This combination of structural adaptability and functional versatility positions this compound as a promising candidate for next-generation materials.

Properties

CAS No. |

915289-19-9 |

|---|---|

Molecular Formula |

C39H42O9 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |

InChI Key |

PMFCVKXWGCJIOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.

Substitution Reactions: Replacement of functional groups within the molecule under specific conditions.

Common Reagents and Conditions:

Esterification: Thionyl chloride, DCC, and anhydrous conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Esterification: this compound.

Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 4-butoxyphenol.

Scientific Research Applications

Material Science Applications

1.1 Metal-Organic Frameworks (MOFs)

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate serves as a building block for the synthesis of Metal-Organic Frameworks (MOFs). These frameworks are characterized by their porous structures and have broad applications in gas storage, separation, and catalysis. The compound's functionality allows it to act as a tritopic bridging ligand, facilitating the integration of various metal centers within the framework, enhancing its structural integrity and functionality .

1.2 Self-Assembled Monolayers (SAMs)

The compound can form self-assembled monolayers on diverse substrates, which is crucial for developing advanced materials with tailored surface properties. This property is particularly beneficial in sensor technology and surface modification processes where controlled molecular arrangements are essential .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Specifically, compounds such as 1,3,5-Tris(4-carboxyphenyl)benzene have shown promising activity against breast and cervical cancer cell lines. The mechanism involves DNA intercalation and groove binding, which disrupts the DNA structure and inhibits cancer cell proliferation .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound against various cancer cell lines using MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups, suggesting its potential as a therapeutic agent .

Catalytic Applications

3.1 Hybrid Catalysts

this compound has been incorporated into hybrid catalysts for organic synthesis. Its structural features facilitate interactions that enhance catalytic efficiency in reactions such as the synthesis of polyhydroacridines and polyhydroquinolines through one-pot multicomponent reactions .

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Synthesis of Polyhydroacridines | Dendritic Fe₃O₄@SiO₂@PTS-THEIC | 85% |

| Synthesis of Polyhydroquinolines | Dendritic Fe₃O₄@SiO₂@PTS-THEIC | 90% |

Mechanism of Action

The mechanism of action of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate largely depends on its application:

Comparison with Similar Compounds

Tris(4-hydroxyphenyl) Benzene-1,3,5-Tricarboxylate (T1)

- Structure : Substituted with hydroxyl (-OH) groups instead of butoxy.

- Synthesis: Produced via reaction of BTC trichloride with 4-hydroxyphenol in tetrahydrofuran (THF) using tetrabutylammonium fluoride (TBAF) as a catalyst, yielding a white solid (90% purity) .

- Properties: Solubility: Higher polarity due to -OH groups, enhancing solubility in polar solvents (e.g., methanol). Reactivity: Hydroxyl groups enable further functionalization (e.g., esterification, hydrogen bonding).

- Applications: Potential in dendrimer synthesis and antioxidant studies due to radical scavenging capabilities .

Comparison: The butoxy substituents in Tris(4-butoxyphenyl) BTC reduce polarity, increasing hydrophobicity and compatibility with non-polar matrices. This contrasts with T1’s hydrophilic nature, making the former more suitable for applications requiring organic-phase stability.

Nitro-Substituted BTC Derivatives

- Structure : Example: 1-(4-nitrocyclohexa-1,3-dien-1-yl) 3,5-bis(4-nitrophenyl) benzene-1,3,5-tricarboxylate .

- Synthesis: Uses nitro-phenol derivatives with BTC trichloride and diisopropylethylamine (DIPEA) in THF under nitrogen .

- Properties: Electronic Effects: Nitro groups (-NO₂) are electron-withdrawing, reducing electron density at the BTC core, which may alter photochemical or catalytic behavior. Stability: Enhanced thermal stability due to strong C-NO₂ bonds.

- Applications : Likely used in high-energy materials or as intermediates for further reduction to amine-functionalized compounds.

This contrasts with nitro derivatives’ electron-deficient cores.

Metal-BTC Coordination Polymers (MOFs)

- Examples :

- Properties :

- Applications: Gas storage, catalysis, and separation technologies .

Unsubstituted BTC ligands (e.g., in Cu-BTC) allow for regular porosity, whereas butoxy groups might introduce steric hindrance, reducing surface area and gas uptake efficiency. However, such substituents could enhance hydrophobicity for water-sensitive applications.

Data Table: Key Properties of BTC Derivatives

| Compound | Substituents | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| Tris(4-butoxyphenyl) BTC | -OC₄H₉ | Likely esterification of BTC-Cl | Hydrophobic, moderate thermal stability, bulky steric profile | Organic matrices, potential MOF ligands |

| Tris(4-hydroxyphenyl) BTC (T1) | -OH | TBAF-catalyzed reaction in THF | Polar, radical scavenging, functionalizable | Dendrimers, antioxidants |

| Nitro-substituted BTC | -NO₂ | DIPEA/THF under N₂ | Electron-deficient core, high thermal stability | Energetic materials, intermediates |

| Fe-BTC/Cu-BTC (MOFs) | Metal ions (Fe³⁺, Cu²⁺) | Solvothermal synthesis | High porosity (40–91%), tunable pore size, gas adsorption | Hydrogen/methane storage, catalysis |

Research Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., -OC₄H₉) enhance electron density at the BTC core, favoring interactions in organic phases, while electron-withdrawing groups (e.g., -NO₂) improve thermal stability .

- MOF Performance : Unsubstituted BTC ligands are optimal for porosity and gas storage, but bulky substituents like butoxy may expand pore size at the cost of framework stability .

- Functionalization Potential: Hydroxyl groups in T1 allow for post-synthetic modifications, whereas butoxy groups limit reactivity but improve hydrophobicity .

Biological Activity

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate (TBPTC) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental applications. This article explores its biological activity, including anticancer properties, interactions with biological systems, and potential applications in bioremediation.

Chemical Structure and Properties

TBPTC is characterized by its tricarboxylate structure, which allows for various interactions with biological molecules. The presence of butoxy groups enhances its solubility and bioavailability. The molecular formula can be represented as CHO.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to TBPTC. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a derivative of TBPTC, has shown significant cytotoxic effects against breast and cervical cancer cell lines. The mechanism involves groove binding to DNA, leading to DNA unwinding and subsequent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| H3BTB | Breast Cancer | DNA groove binding | 15.2 |

| H3BTB | Cervical Cancer | DNA intercalation | 12.8 |

| TBPTC (Hypothetical) | TBD | TBD | TBD |

Interaction with Biological Systems

The biological activity of TBPTC may also extend to its interaction with various enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors or modulators, affecting metabolic pathways in organisms .

Case Study: Enzyme Inhibition

In a study examining the inhibition of certain enzymes by aromatic carboxylates, it was found that compounds like TBPTC could inhibit key metabolic enzymes involved in detoxification processes. This suggests potential applications in enhancing bioremediation efforts .

Bioremediation Potential

The biodegradation capabilities of Bacillus species have been extensively studied concerning various aromatic compounds. TBPTC's structural features may allow it to be degraded by specific bacterial strains known for their ability to metabolize complex organic compounds .

Table 2: Biodegradation Potential of Aromatic Compounds

| Compound | Bacterial Strain | Degradation Rate (%) |

|---|---|---|

| TBPTC (Hypothetical) | Bacillus subtilis | TBD |

| 4-Chloro-2-nitrophenol | Bacillus cereus | 85 |

| Polycyclic Aromatics | Bacillus licheniformis | 90 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate, and how can purity be ensured?

- Methodology : The compound is synthesized via esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) with 4-butoxyphenol. A typical approach involves coupling agents (e.g., DCC/DMAP) or acid catalysis (e.g., H₂SO₄) under reflux in anhydrous conditions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Critical Analysis : Monitor reaction progress via TLC and confirm esterification completion via FTIR (disappearance of -COOH peaks at ~1700 cm⁻¹ and emergence of ester C=O at ~1730 cm⁻¹). Purity is validated by HPLC or NMR (absence of residual phenol or acid signals).

Q. How can the structural and thermal properties of this compound be characterized?

- Techniques :

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition of butoxy groups typically occurs at 250–300°C .

- NMR/FTIR : Confirm ester linkages (¹H NMR: δ 4.0–4.3 ppm for -OCH₂; ¹³C NMR: ~165 ppm for ester carbonyls) .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination polymers, and what factors influence framework topology?

- Design Considerations :

- Metal Center Selection : Zn²⁺ or Cu²⁺ ions form tetrahedral or octahedral geometries, respectively, influencing framework dimensionality (e.g., 3D vs. 2D) .

- Solvent/Temperature : Polar solvents (DMF, H₂O) favor solvothermal synthesis of porous networks, while higher temperatures accelerate crystallization .

Q. What catalytic applications are feasible for metal-organic frameworks (MOFs) derived from this compound?

- Case Study : In acid-catalyzed aldol condensation (e.g., furfural + acetone), Fe³⁺ or Cu²⁺-based MOFs with this ligand exhibit Lewis acidity, achieving >80% yield under mild conditions (60°C, 6h). Competitive base-catalyzed pathways require contrasting optimization (e.g., basic sites vs. acid strength) .

- Mechanistic Analysis : Probe active sites via in situ FTIR (monitor carbonyl adsorption) or XPS (metal oxidation state).

Q. How do dynamic framework behaviors (e.g., guest-induced flexibility) manifest in coordination polymers using this ligand?

- Guest Responsiveness : The butoxy side chains enable "gate-opening" effects during guest adsorption (e.g., CO₂), detected via pressure-dependent XRD or gas sorption hysteresis .

- Stimuli-Response : Heating or solvent exchange can trigger reversible structural transitions, monitored by variable-temperature PXRD .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in aldol condensation: How to reconcile acid vs. base activity?

- Resolution : Acidic MOFs (e.g., Fe³⁺ variants) favor proton transfer mechanisms, while basicity arises from hydroxide bridges (e.g., Zn-OH in Zn-BTC). Systematically vary reaction pH and characterize MOF surface sites via NH₃/CO₂-TPD to clarify dominant pathways .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.